(2Z)-4,6-dioxohept-2-enedioate

説明

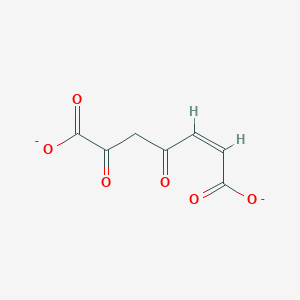

(2Z)-4,6-dioxohept-2-enedioate is a dicarboxylic acid derivative characterized by a conjugated enedioate structure with ketone groups at positions 4 and 4. Its IUPAC name reflects the Z-configuration of the double bond at position 2, distinguishing it from stereoisomeric forms. The compound is a key intermediate in microbial degradation pathways, particularly in the metabolism of aromatic hydrocarbons like gentisate. It is enzymatically hydrolyzed by maleylpyruvate hydrolase (EC 3.7.1.23), which facilitates its conversion into maleate and pyruvate .

特性

分子式 |

C7H4O6-2 |

|---|---|

分子量 |

184.1 g/mol |

IUPAC名 |

(Z)-4,6-dioxohept-2-enedioate |

InChI |

InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/p-2/b2-1- |

InChIキー |

AZCFLHZUFANAOR-UPHRSURJSA-L |

SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)C(=O)[O-] |

異性体SMILES |

C(C(=O)/C=C\C(=O)[O-])C(=O)C(=O)[O-] |

正規SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)C(=O)[O-] |

同義語 |

maleylpyruvate maleylpyruvic acid |

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Molecular Formula : C₇H₆O₆

- Molecular Weight : 186.12 g/mol

- CAS No.: 75164-75-9

- Computed Properties: XLogP3: -0.7 (indicating moderate hydrophilicity) Hydrogen Bond Donor/Acceptor Count: 2/6 Topological Polar Surface Area: 109 Ų (high polarity) Stereochemistry: One undefined bond stereocenter .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

The enzymatic specificity of (2Z)-4,6-dioxohept-2-enedioate is closely tied to its stereochemistry and substituent arrangement. Below is a comparison with derivatives and isomers studied in enzymatic and chemical contexts:

| Compound | Substituents/Modifications | Isomerism | Enzyme Activity (EC 3.7.1.23) | Activation by Mn²⁺ |

|---|---|---|---|---|

| This compound | None | Z-configuration | Primary substrate | Yes |

| (2E)-2-methyl-4,6-dioxohept-2-enedioate | Methyl group at position 2 | E-configuration | Substrate | Yes (reduced efficiency) |

| (2E)-3-methyl-4,6-dioxohept-2-enedioate | Methyl group at position 3 | E-configuration | Substrate | Yes (reduced efficiency) |

| 3-maleylpyruvate | Pyruvate moiety at position 3 | - | Substrate (ring-cleavage product) | Yes |

Key Findings :

Stereochemical Specificity: The Z-configuration of this compound is critical for optimal binding to maleylpyruvate hydrolase. E-isomers (e.g., (2E)-2-methyl derivative) exhibit reduced enzymatic turnover due to steric and electronic mismatches in the active site .

Metal Ion Dependence : Mn²⁺ activation is conserved across all substrates, but higher concentrations are required for methylated derivatives, likely due to altered coordination geometry .

Functional Analogues in Hydrolase Pathways

This compound shares functional similarities with substrates of related hydrolases, such as EC 3.7.1.5 (acylpyruvate hydrolase). However, key distinctions include:

- Substrate Specificity: EC 3.7.1.23 exclusively processes maleylpyruvate derivatives, whereas EC 3.7.1.5 acts on broader acylpyruvate substrates lacking the conjugated dienolate system .

- Thermodynamic Stability: The conjugated ketone groups in this compound stabilize the transition state during hydrolysis, reducing activation energy compared to non-conjugated analogues .

Chemical Reactivity and Substituent Effects

Electronegativity and substituent effects influence the compound’s chemical shifts and reactivity. For example:

- 119Sn NMR Correlation : Studies on tin analogues demonstrate that substituent electronegativity correlates with chemical shifts (δ ~10–30 ppm for SnRR’R’’X), suggesting similar electronic effects govern the reactivity of this compound derivatives .

- Hydrogen Bonding: The high polar surface area (109 Ų) facilitates interactions with water and metal ions, distinguishing it from less polar analogues like 4,6-dioxoheptanoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。